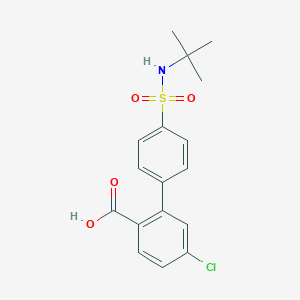
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid (2-4-t-BSCBA) is a synthetic compound with a wide range of applications in scientific research. With its unique properties, it can be used in a variety of experiments and studies, from biochemical and physiological research to synthesis of other compounds.
Mecanismo De Acción
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% is a substrate for several enzymes and is involved in biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, and to reduce the production of reactive oxygen species. It has also been shown to have anti-cancer effects, as well as anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life, and it is relatively easy to synthesize. It is also relatively non-toxic and has low solubility in water, which makes it suitable for use in a range of experiments. However, it is not soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for 2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95%. It could be used in the development of new drugs and therapies, or in the study of the mechanism of action of enzymes. It could also be used in the synthesis of new compounds, or in the development of new methods for the synthesis of existing compounds. Finally, it could be used in the study of biochemical and physiological processes, such as inflammation and cancer.
Métodos De Síntesis
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% is synthesized from 4-t-butylsulfamoylphenol and 4-chlorobenzoic acid, which are reacted in the presence of a catalyst. The reaction is conducted in a polar solvent, such as methanol or ethanol, and the product is then isolated and purified. The product is a white solid with a melting point of approximately 150°C.
Aplicaciones Científicas De Investigación
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a substrate for enzymatic reactions. It has also been used in the study of the mechanism of action of enzymes and in the development of new drugs.
Propiedades
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)15-10-12(18)6-9-14(15)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKOEWXZOKNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



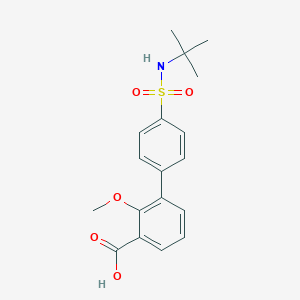

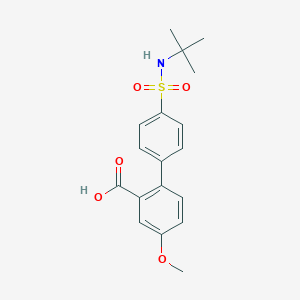

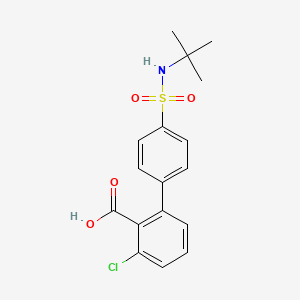


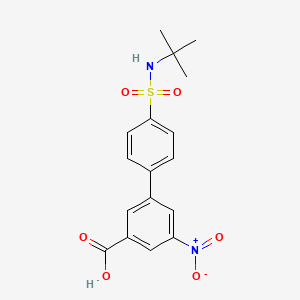

![2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413249.png)

![5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413254.png)